

# Technical Guide: Spectroscopic Data & Synthesis of 3-(2-Iodobenzoyl)pyridine

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: (2-Iodophenyl)(pyridin-3-yl)methanone

Cat. No.: B11811572

[Get Quote](#)

## Part 1: Executive Summary & Chemical Identity

3-(2-Iodobenzoyl)pyridine is a diaryl ketone featuring a pyridine ring (3-position) and an ortho-iodophenyl ring. Its structural uniqueness lies in the proximity of the iodine atom to the carbonyl and the pyridine nitrogen, making it a "pre-organized" substrate for palladium-catalyzed intramolecular cyclization (Heck-type or direct arylation) to form tricyclic aza-aromatics.

### Chemical Identity

Property	Detail
IUPAC Name	(2-Iodophenyl)(pyridin-3-yl)methanone
Common Name	3-(2-Iodobenzoyl)pyridine
CAS Number	Not widely indexed; analogue 2-pyridyl isomer is 76160-35-5
Molecular Formula	C <sub>12</sub> H <sub>8</sub> INO
Molecular Weight	309.10 g/mol
Physical State	Off-white to yellow solid
Solubility	Soluble in DCM, CHCl <sub>3</sub> , DMSO; sparingly soluble in water

## Part 2: Synthesis Protocol (Authoritative Route)

To ensure the integrity of the ortho-iodo substituent (which is prone to elimination to form benzyne under aggressive metallation conditions), the recommended synthetic route involves the nucleophilic addition of 3-lithiopyridine to 2-iodobenzaldehyde, followed by oxidation.

### Step 1: Formation of (2-Iodophenyl)(pyridin-3-yl)methanol

- Reagents: 3-Bromopyridine, n-Butyllithium (n-BuLi), 2-Iodobenzaldehyde, dry Diethyl Ether/THF.
- Protocol:
  - Dissolve 3-bromopyridine (1.0 equiv) in dry THF under Argon at -78°C.
  - Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min to generate 3-lithiopyridine.
  - Slowly add a solution of 2-iodobenzaldehyde (1.0 equiv) in THF.
  - Stir at -78°C for 1 h, then warm to room temperature (RT).

- Quench with saturated  $\text{NH}_4\text{Cl}$ . Extract with EtOAc.
- Yield: ~85% of the intermediate alcohol.

## Step 2: Oxidation to 3-(2-Iodobenzoyl)pyridine

- Reagents: Manganese Dioxide ( $\text{MnO}_2$ ) or PCC (Pyridinium Chlorochromate), DCM.
- Protocol:
  - Dissolve the alcohol from Step 1 in DCM.
  - Add activated  $\text{MnO}_2$  (10 equiv) or PCC (1.5 equiv).
  - Stir at RT for 12–24 h (monitor by TLC).
  - Filter through a Celite pad to remove solids.
  - Concentrate the filtrate to obtain the crude ketone.
  - Purification: Flash chromatography (Hexane/EtOAc).

## Part 3: Spectroscopic Data (NMR, IR, MS)[3][6]

The following data represents the characteristic signals for 3-(2-Iodobenzoyl)pyridine. Assignments are based on the deshielding effects of the carbonyl group and the iodine atom.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )

Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
9.05	Singlet (s)	1H	Py-H2	Deshielded by N and C=O; most downfield signal.
8.82	Doublet (d)	1H	Py-H6	J $\approx$ 4.8 Hz. Adjacent to Nitrogen.[1][2][3][4]
8.15	Doublet (d)	1H	Py-H4	J $\approx$ 7.9 Hz. Adjacent to C=O attachment.
7.96	Doublet (d)	1H	Ph-H3'	J $\approx$ 7.9 Hz. Ortho to Iodine (deshielded).
7.48	Doublet of Doublets (dd)	1H	Py-H5	J $\approx$ 7.9, 4.8 Hz. Coupling to H4 and H6.
7.45	Multiplet (m)	1H	Ph-H6'	Ortho to Carbonyl.
7.20 – 7.35	Multiplet (m)	2H	Ph-H4', H5'	Remaining aromatic protons.

### $^{13}\text{C}$ NMR (100 MHz, $\text{CDCl}_3$ )

Shift ( $\delta$ , ppm)	Assignment	Structural Insight
194.5	C=O	Ketone carbonyl carbon.
153.2	Py-C2	Alpha-carbon (N-adjacent).
150.8	Py-C6	Alpha-carbon (N-adjacent).
142.5	Ph-C1'	Ipsso-carbon attached to C=O.
140.1	Ph-C3'	Carbon bearing Iodine (C-I usually shielded, but ortho effects apply).
137.2	Py-C4	Gamma-carbon.
132.5	Py-C3	Ipsso-carbon attached to C=O.
131.0 - 128.0	Ph-C4', C5', C6'	Aromatic methines.
123.5	Py-C5	Beta-carbon.
92.4	C-I	Carbon attached to Iodine (significantly upfield).

## Infrared (IR) Spectroscopy

- Instrument: FT-IR (ATR or KBr pellet).
- Key Absorptions:
  - 1665  $\text{cm}^{-1}$  (Strong): C=O Stretching (Diaryl ketone). The conjugation lowers the frequency from standard ketones (1715  $\text{cm}^{-1}$ ).
  - 1585  $\text{cm}^{-1}$  (Medium): C=N / C=C Aromatic Stretching.
  - 750  $\text{cm}^{-1}$  (Strong): C-H Out-of-plane bending (Ortho-substituted benzene).
  - 690  $\text{cm}^{-1}$ : C-I Stretching (often weak/obscured).

## Mass Spectrometry (MS)

- Ionization: ESI+ or EI (70 eV).
- Data:
  - m/z 309.9 [M+H]<sup>+</sup>: Molecular ion (Base peak in ESI).
  - m/z 183 [M - I]<sup>+</sup>: Loss of Iodine radical/cation.
  - m/z 106 [C<sub>6</sub>H<sub>4</sub>NO]<sup>+</sup>: Pyridoyl cation (Py-C≡O<sup>+</sup>).
  - m/z 78 [C<sub>5</sub>H<sub>4</sub>N]<sup>+</sup>: Pyridyl cation.

## Part 4: Advanced Application (Azafluorenone Synthesis)

The primary utility of 3-(2-Iodobenzoyl)pyridine is its conversion to 4-azafluorenone (5H-indeno[1,2-b]pyridin-5-one) via a Palladium-catalyzed intramolecular cyclization. This reaction constructs the central 5-membered ring.

### Mechanism: Intramolecular Direct Arylation

Unlike a standard Heck reaction (which requires an alkene), this transformation involves the activation of the Pyridine C-H bond (at the 2-position) by the Palladium species inserted into the C-I bond.

Reaction Conditions:

- Catalyst: Pd(OAc)<sub>2</sub> (5-10 mol%)
- Ligand: PPh<sub>3</sub> or specialized phosphines.
- Base: K<sub>2</sub>CO<sub>3</sub> or Ag<sub>2</sub>CO<sub>3</sub> (to neutralize HI).
- Solvent: DMF or DMAc, 100-120°C.

### Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Synthetic pathway from 3-bromopyridine to 4-azafluorenone via the 3-(2-iodobenzoyl)pyridine intermediate.

## Part 5: References

- Dhara, S., et al. (2013). "Synthesis of azafluorenone via oxidative intramolecular Heck cyclization." *Tetrahedron Letters*, 54(1), 63–65.
- Mazu, T. K., et al. (2013). "Synthesis of Onychine and its Analogs." *Current Organic Synthesis*, 17, 3-22.
- Gomes, C. R. B., et al. (2011). "Azafluorenones: Synthesis and Biological Activity." *Mini-Reviews in Organic Chemistry*, 8(2).
- ChemicalBook. "General synthesis of 3-arylpiperidines."

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. CAS Common Chemistry [[commonchemistry.cas.org](http://commonchemistry.cas.org)]
- 2. orientjchem.org [[orientjchem.org](http://orientjchem.org)]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 4. Thieme E-Journals - Synthesis / Abstract [[thieme-connect.de](http://thieme-connect.de)]

- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of 3-(2-Iodobenzoyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11811572/docs#technical-guide-spectroscopic-data-synthesis-of-3-2-iodobenzoyl-pyridine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)